2-Bromo-1,5,8-trimethoxynaphthalene
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Overview
Description
2-Bromo-1,5,8-trimethoxynaphthalene is an organic compound belonging to the class of bromonaphthalenes It is characterized by the presence of three methoxy groups and a bromine atom attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,5,8-trimethoxynaphthalene typically involves the bromination of 1,5,8-trimethoxynaphthalene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl4) or acetonitrile (CH3CN) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1,5,8-trimethoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated derivative
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents
Major Products:
Substitution: Formation of methoxy-substituted naphthalenes.
Oxidation: Formation of naphthoquinones.
Reduction: Formation of hydrogenated naphthalenes
Scientific Research Applications
2-Bromo-1,5,8-trimethoxynaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-1,5,8-trimethoxynaphthalene involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets and pathways .
Comparison with Similar Compounds
- 2-Bromo-1,4,5-trimethoxynaphthalene
- 2-Bromo-6-methoxynaphthalene
- 1-Bromo-2-methoxynaphthalene
Comparison: 2-Bromo-1,5,8-trimethoxynaphthalene is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties that make it suitable for specific applications in research and industry .
Properties
CAS No. |
919800-56-9 |
---|---|
Molecular Formula |
C13H13BrO3 |
Molecular Weight |
297.14 g/mol |
IUPAC Name |
2-bromo-1,5,8-trimethoxynaphthalene |
InChI |
InChI=1S/C13H13BrO3/c1-15-10-6-7-11(16-2)12-8(10)4-5-9(14)13(12)17-3/h4-7H,1-3H3 |
InChI Key |
RVOREDVEMGRTMV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC(=C(C2=C(C=C1)OC)OC)Br |
Origin of Product |
United States |
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